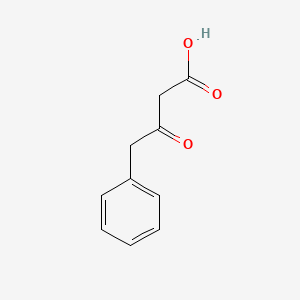
3-Oxo-4-phenylbutanoic acid
Vue d'ensemble
Description
3-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is a chemical compound with the molecular formula C10H10O3 . It has been the subject of various studies and has been identified in different polymorphs .
Synthesis Analysis
The biocatalytic synthesis of L-homophenylalanine (L-HPA), a key building block for the synthesis of angiotensin-converting enzyme inhibitors and other chiral pharmaceuticals, has been proven as the most promising route . This process employs phenylalanine dehydrogenase and has been enhanced by coupling genetically modified phenylalanine dehydrogenase and formate dehydrogenase . After systemic optimization, a keto acid substrate was transformed to L-HPA within 24 hours .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. A new polymorph of 4-oxo-4-phenylbutanoic acid was reported, which crystallizes in the monoclinic space group P21/c and has a significantly larger cell volume .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.185 Da . Its physical and chemical properties have been analyzed in various studies, including its density, melting point, boiling point, flash point, vapor pressure, and refractive index .Applications De Recherche Scientifique
Asymmetric Hydrogenation
3-Oxo-4-phenylbutanoic acid has been utilized in the field of asymmetric hydrogenation. Zhu et al. (2010) achieved a direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including this compound, using a Ru catalyst. This process is significant for the synthesis of 2-hydroxy-4-arylbutanoic acids, which are intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Aminopeptidase Inhibition
This compound amides, a new class of aminopeptidase inhibitors, were designed and synthesized by Ocain and Rich (1992). These compounds exhibit effective inhibition of various aminopeptidases, which is crucial for understanding the mechanism of enzyme inhibition (Ocain & Rich, 1992).
Kinetics of Oxidation
Sikkandar, Ahamed, and Kannan (1999) explored the kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by permanganate in buffer media. Their findings provide insights into the reaction mechanisms and the influence of various factors on the reaction rate (Sikkandar, Ahamed, & Kannan, 1999).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 3-Oxo-4-phenylbutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
3-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCDZBRDSTRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



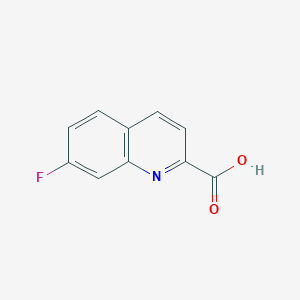

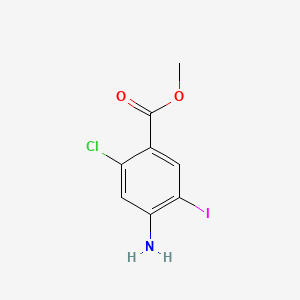
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)
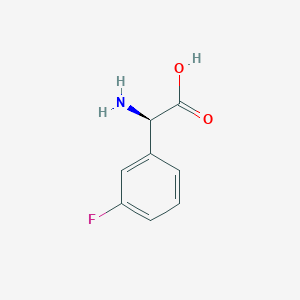

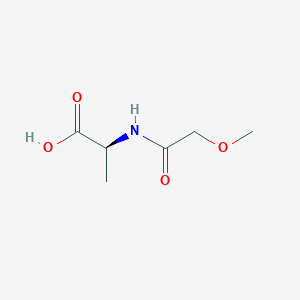
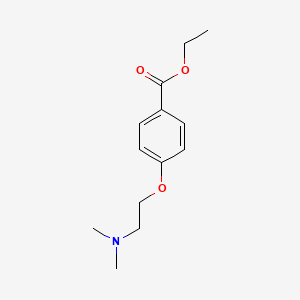
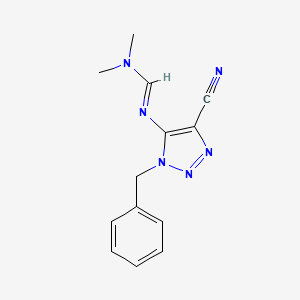
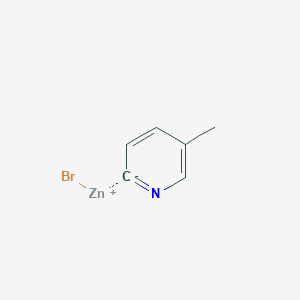
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)
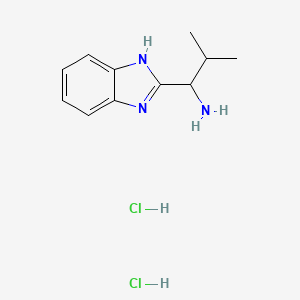

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)